![molecular formula C11H13N3 B11906208 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine](/img/structure/B11906208.png)
6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine is a heterocyclic compound that features a fused ring system combining a naphthalene and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a naphthalene derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or imidazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions include various substituted naphthoimidazoles, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar imidazole ring structure but differ in the fused ring system.
Naphthoquinones: These compounds have a similar naphthalene core but differ in the functional groups attached.
Uniqueness
6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazol-9-amine |
InChI |
InChI=1S/C11H13N3/c12-8-3-1-2-7-4-5-9-11(10(7)8)14-6-13-9/h4-6,8H,1-3,12H2,(H,13,14) |
Clave InChI |
SSXIVGJTJOGNCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=CC3=C2N=CN3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



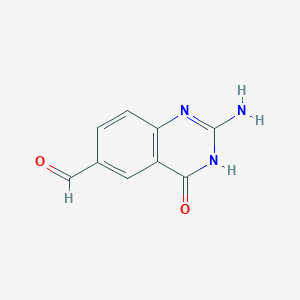
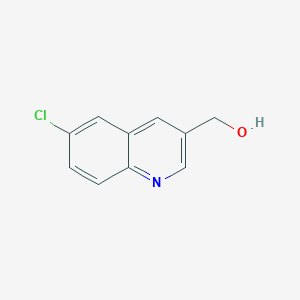



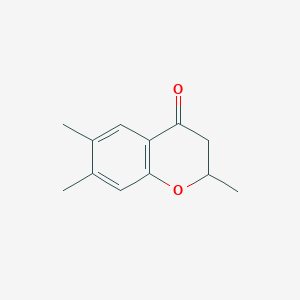

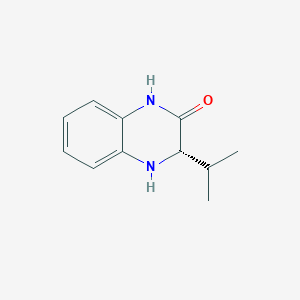
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)
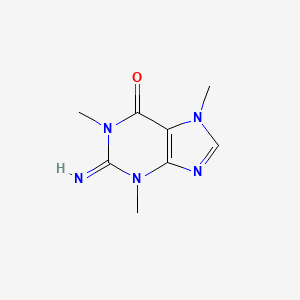

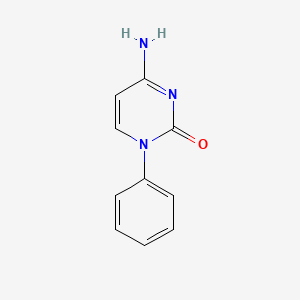
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B11906204.png)
